1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea

Catalog No.
S548413
CAS No.
1173204-81-3
M.F
C29H34N10O3
M. Wt
570.64
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-...

CAS Number

1173204-81-3

Product Name

1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea

Molecular Formula

C29H34N10O3

Molecular Weight

570.64

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

Solubility

Soluble in DMSO

Synonyms

PKI402; PKI 402; PK-I402.

Description

The exact mass of the compound 1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea is 570.28154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

Here's what we can glean based on the compound's structure:

  • Chemical Structure Analysis: The molecule contains several functional groups that might be of interest for researchers. These include:
    • Triazolopyrimidine ring: This moiety is found in various kinase inhibitors, a class of drugs that target enzymes involved in cell signaling pathways [].
    • Morpholine ring: This group is present in many bioactive molecules with diverse pharmacological properties [].
    • Methylpiperazine ring: This ring structure is also found in some medications, affecting various biological processes [].
    • Urea linkage: Urea groups are common in medicinal chemistry, often forming the core structure of various drugs [].

Further Research Directions

Given the lack of specific information, here are some potential research directions for this compound:

  • Kinase Inhibition Assay: Based on the triazolopyrimidine ring, researchers could investigate if the compound inhibits the activity of specific kinases. This could be a starting point for exploring its potential as an anti-cancer agent [].
  • In Vitro and In Vivo Studies: Further studies are needed to assess the compound's effects on cells and living organisms. This would involve in vitro (laboratory) and in vivo (animal) experiments to determine its potential therapeutic effects and any side effects.
  • Medicinal Chemistry Optimization: If the compound shows promising initial results, medicinal chemists could modify its structure to improve its potency, selectivity, and overall drug-like properties.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.6

Exact Mass

570.28154

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Wikipedia

PKI 402

Dates

Modify: 2023-08-15
1: Mallon R, Hollander I, Feldberg L, Lucas J, Soloveva V, Venkatesan A, Dehnhardt C, Delos Santos E, Chen Z, Dos Santos O, Ayral-Kaloustian S, Gibbons J. Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor. Mol Cancer Ther. 2010 Apr;9(4):976-84. doi: 10.1158/1535-7163.MCT-09-0954. Epub 2010 Apr 6. PubMed PMID: 20371716.
2: Dehnhardt CM, Venkatesan AM, Delos Santos E, Chen Z, Santos O, Ayral-Kaloustian S, Brooijmans N, Mallon R, Hollander I, Feldberg L, Lucas J, Chaudhary I, Yu K, Gibbons J, Abraham R, Mansour TS. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402. J Med Chem. 2010 Jan 28;53(2):798-810. doi: 10.1021/jm9014982. PubMed PMID: 19968288.

Explore Compound Types